The synthesis of methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate can be approached through various organic reactions, particularly those involving bicyclic frameworks. A common method involves the use of starting materials that can undergo cyclization and subsequent functionalization.
The molecular structure of methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate features a bicyclic framework characterized by two fused cyclopentane rings with a carboxylate ester functional group.
The compound's three-dimensional arrangement can be represented using SMILES notation: COC(=O)C12CCC(CC=O)(CC1)C2
, which provides insight into its stereochemistry .
Methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate can participate in various chemical reactions typical of esters and ketones.
These reactions are crucial for modifying the compound to enhance its properties or create derivatives with specific functionalities .
The mechanism of action for methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate largely depends on its interactions with biological targets, particularly in medicinal chemistry applications.
The physical and chemical properties of methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate influence its behavior in various environments.
Methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate has several potential applications in scientific research and industry.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2